molecular formula C15H20F3NO4 B1457884 Boc-D-threo-3-(3-trifluoromethylphenyl)serinol CAS No. 1134488-04-2

Boc-D-threo-3-(3-trifluoromethylphenyl)serinol

Cat. No. B1457884
M. Wt: 335.32 g/mol
InChI Key: JIXCTSMFUYDKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-threo-3-(3-trifluoromethylphenyl)serinol is a biochemical compound with the molecular formula C15H20F3NO4 and a molecular weight of 335.32 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Boc-D-threo-3-(3-trifluoromethylphenyl)serinol is represented by the formula C15H20F3NO4 . The molecular weight of this compound is 335.32 .

Scientific Research Applications

Synthesis of Amino Acid Derivatives and Peptides

A critical application of Boc-D-threo-3-(3-trifluoromethylphenyl)serinol in scientific research is in the synthesis of amino acid derivatives and peptides. For example, the synthesis of 3-O-acyl esters of serine and threonine involves reacting oleoyl chloride and palmitoyl chloride with N-t-butoxycarbonyl (N-T-BOC) serine and N-t-BOC threonine. This process is essential for producing standards for identifying fatty acids esterified to serine and threonine hydroxyl groups in membrane proteins, highlighting its role in biochemical research and analysis (Marinetti, 1983).

Modelling Biochemical Processes

Another significant application is in modeling the site of bromide binding in vanadate-dependent bromoperoxidases. This involves treating Boc-protected (S)-serine (Ser) methyl ester with triphenylphosphine bromide Ph(3)PBr to yield Boc-3-bromoalanine (R)-Boc-BrAlaMe, which, after deprotection, results in bromoalanine methyl ester (R)-BrAlaMe. Such models are crucial for understanding the structural basis of enzyme function, offering insights into enzyme mechanisms and potential drug targets (Kraehmer & Rehder, 2012).

Development of Protective Groups in Peptide Synthesis

The research also extends to developing new hydroxy-protecting groups for Ser and Thr in peptide synthesis. The cyclohexyl (Chx) group, introduced to the hydroxy functions of Boc-Ser-OH and Boc-Thr-OH, is stable to various acidic and basic conditions, indicating its suitability for peptide synthesis based on Boc-chemistry. This development is crucial for the synthesis of peptides and proteins, particularly in the context of therapeutic drug development (Nishiyama et al., 2000).

Future Directions

The future directions for the use of Boc-D-threo-3-(3-trifluoromethylphenyl)serinol are not specified in the search results. As a biochemical compound, it is likely to continue being used in proteomics research .

properties

IUPAC Name

tert-butyl N-[1,3-dihydroxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO4/c1-14(2,3)23-13(22)19-11(8-20)12(21)9-5-4-6-10(7-9)15(16,17)18/h4-7,11-12,20-21H,8H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXCTSMFUYDKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(C1=CC(=CC=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-threo-3-(3-trifluoromethylphenyl)serinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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